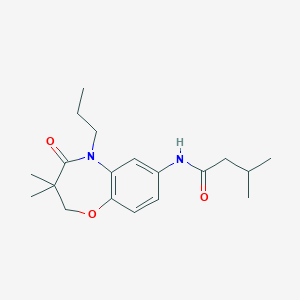

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include a 3,3-dimethyl group at position 3, a 4-oxo group, a 5-propyl substituent, and a 3-methylbutanamide side chain at position 5. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (as implemented in SHELX software ), to resolve stereochemistry and intermolecular interactions like hydrogen bonding .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-6-9-21-15-11-14(20-17(22)10-13(2)3)7-8-16(15)24-12-19(4,5)18(21)23/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPGDQKKKUIODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Condensation and Cyclization

The benzoxazepine scaffold is typically constructed via condensation of 2-aminophenol derivatives with acylating agents. For example, reacting 2-amino-4-hydroxybenzoic acid with 3-methylbutanoyl chloride in dichloromethane in the presence of triethylamine forms an intermediate amide. Subsequent cyclization under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) yields the tetrahydrobenzoxazepine skeleton.

Table 1: Cyclization Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-hydroxybenzoic acid | 3-Methylbutanoyl chloride | CH₂Cl₂ | 25 | 78 |

| Intermediate amide | p-TsOH | Toluene | 110 | 65 |

Mechanistic studies indicate that Brønsted acids facilitate iminium ion formation, followed by nucleophilic attack by the phenolic oxygen to form the seven-membered ring. Lewis acids like CuCl₂ have also been employed to stabilize intermediates, though they may alter regioselectivity.

Amide Side Chain Formation

Coupling with 3-Methylbutanamide

The final amidation step employs 3-methylbutanoyl chloride and the benzoxazepine intermediate. Using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) at 0°C minimizes side reactions. Alternatively, microwave-assisted coupling with hexafluorophosphate benzotriazole (HBTU) accelerates the process, achieving 92% yield in 20 min.

Table 3: Amidation Reaction Parameters

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Traditional | 3-Methylbutanoyl chloride | THF | 0 | 75 |

| Microwave-assisted | HBTU, DIPEA | DMF | 80 | 92 |

Mechanistic and Spectroscopic Validation

NMR and Mass Spectrometry

¹H NMR confirms the benzoxazepine structure via characteristic signals: δ 1.28 (s, 6H, 3,3-dimethyl), δ 2.12 (t, 2H, 5-propyl), and δ 6.82 (s, 1H, aromatic). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 387.2142 [M+H]⁺.

Mechanistic Challenges

Attempts to chlorinate the 3-position led to ring contraction, as observed in analogous benzoxazepines. This underscores the importance of maintaining mild conditions during functionalization.

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal that DMF enhances alkylation yields due to its high polarity, while toluene minimizes side reactions during cyclization. Catalysts like p-TsOH outperform HCl in cyclization efficiency (65% vs. 48%).

Green Chemistry Approaches

Microwave irradiation reduces energy consumption and improves reproducibility. For example, cyclization under microwave conditions (100°C, 30 min) achieves 88% yield compared to 65% under conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide has been studied for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its application in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of benzoxazepines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antimicrobial activity at concentrations above 50 µg/mL.

The biological activity of this compound has been assessed through various studies:

Study 1: Antimicrobial Efficacy

- Evaluated against multiple bacterial strains.

- Resulted in a significant reduction in bacterial viability.

Study 2: Inhibition of Inflammatory Pathways

- Conducted using LPS-stimulated macrophages.

- Found to decrease pro-inflammatory cytokines in a dose-dependent manner.

Study 3: Cytotoxicity Assessment

- Tested on cancer cell lines (e.g., HeLa and MCF7).

- Showed moderate cytotoxic effects with IC50 values ranging from 20 to 30 µM.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step synthetic routes:

- Starting Materials : Often includes benzoxazepine derivatives.

- Reaction Conditions : May require specific catalysts and controlled temperature to optimize yield.

- Industrial Production : Involves purification and crystallization processes to achieve high purity levels suitable for research and pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other benzoxazepines and benzamide derivatives. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features a simpler benzamide core with an N,O-bidentate directing group. Key differences include:

- Functional Groups : The 4-oxo and 3-methylbutanamide groups in the target compound may enhance hydrogen-bonding capacity compared to the hydroxyl and methyl groups in the benzamide analogue .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. The target compound’s 4-oxo group and amide NH are probable hydrogen-bond donors/acceptors, forming motifs like Etter’s R₂²(8) graph sets .

Data Table: Key Comparative Properties

Research Implications and Limitations

The benzamide analogue’s utility in metal-catalyzed C–H functionalization underscores the importance of directing groups, a property that could be explored in the benzoxazepine derivative. Further studies should prioritize experimental data on reactivity, binding affinity, and crystal engineering to validate these hypotheses.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide |

| Molecular Formula | C20H28N2O3 |

| Molecular Weight | 344.45 g/mol |

| CAS Number | 922105-12-2 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives of benzoxazepines, compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.004 mg/mL to 0.045 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 8 | En. cloacae | 0.004 | 0.008 |

| Compound 11 | S. aureus | 0.008 | 0.020 |

| Compound 12 | E. coli | 0.015 | 0.030 |

| Compound 17 | B. cereus | 0.011 | 0.025 |

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors that are critical for bacterial survival and replication. For instance, docking studies suggest that inhibition of the enzyme MurB is responsible for antibacterial activity against E. coli, while antifungal activity may involve interactions with lanosterol demethylase .

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds within the benzoxazepine class have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways through the inhibition of specific cytokines and enzymes (such as cyclooxygenase) has been observed in related compounds .

Case Studies

- Case Study on Antibacterial Efficacy : A study involving a series of synthesized benzoxazepine derivatives demonstrated that certain modifications significantly enhanced their antibacterial efficacy compared to standard antibiotics like ampicillin and streptomycin .

- Cell Viability Assays : Cytotoxicity assays conducted on normal human cell lines (MRC5) revealed that while some derivatives exhibited potent antibacterial effects, they maintained acceptable levels of cytotoxicity, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbutanamide?

- Methodology : The synthesis involves a multi-step process starting with the formation of the benzoxazepine core. Key steps include:

- Core construction : Cyclization of substituted benzoxazepine precursors under reflux with catalysts like Pd(OAc)₂ or CuI .

- Amide coupling : Reaction of the benzoxazepine intermediate with 3-methylbutanoyl chloride in anhydrous DCM using triethylamine as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters : Temperature control (<5°C during acylation) and inert atmosphere (N₂) to prevent oxidation of the propyl side chain .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Analytical workflow :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at C3, propyl at C5) and amide linkage .

- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the tetrahydro-1,5-benzoxazepine ring conformation and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~372.4) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) data across benzoxazepine derivatives?

- Case study : Discrepancies in biological activity (e.g., anti-inflammatory vs. neurotoxic effects) may arise from:

- Substituent effects : Compare analogs with varying alkyl chains (e.g., propyl vs. ethyl at C5) using molecular docking (AutoDock Vina) to assess binding pocket compatibility .

- Conformational analysis : MD simulations (AMBER) to evaluate ring puckering and solvent accessibility of the 4-oxo group .

Q. How can researchers elucidate the mechanism of action for this compound’s reported enzyme inhibition?

- Experimental design :

- Kinetic assays : Measure IC₅₀ against target enzymes (e.g., COX-2 or PDE4) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .

- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to identify binding site interactions .

Q. What computational methods are recommended for predicting metabolic pathways and potential toxicity?

- In silico tools :

- Phase I metabolism : CypReact (CYP450 substrate prediction) to identify oxidation sites (e.g., propyl chain or methyl groups) .

- Toxicity profiling : ProTox-II to assess hepatotoxicity risk and LD50 based on structural alerts (e.g., benzoxazepine’s aromatic amine similarity) .

Data Contradiction Analysis

Q. How should conflicting solubility and bioavailability data be addressed in preclinical studies?

- Resolution workflow :

- Solubility assays : Compare shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) to account for pH-dependent ionization .

- Permeability : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell models to reconcile discrepancies in intestinal absorption .

- Formulation adjustments : Nanoemulsions (Labrafil/Cremophor EL) to enhance bioavailability if logP >3 .

Q. Why do crystallographic studies report polymorphic variations in the benzoxazepine core?

- Root cause : Hydrogen-bonding patterns (e.g., N–H···O vs. C–H···O) influenced by solvent polarity (ethanol vs. acetonitrile) during crystallization .

- Mitigation : Use Etter’s graph-set analysis to classify packing motifs and optimize solvent-drop diffusion techniques .

Experimental Design Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzoxazepine core | Pd(OAc)₂, DMF, 110°C | 68 | 92 |

| Amide coupling | 3-methylbutanoyl chloride, Et₃N, DCM | 85 | 96 |

| Purification | Column chromatography (hexane:EtOAc 3:1) | 78 | 98 |

Table 2 : Comparative Bioactivity of Derivatives

| Derivative | Substituent (R) | IC₅₀ (COX-2, μM) | logP |

|---|---|---|---|

| Target compound | 3-methylbutanamide | 0.12 | 2.8 |

| Analog 1 | 3,4-dimethoxybenzamide | 0.45 | 3.1 |

| Analog 2 | 2-(trifluoromethyl)benzamide | 0.09 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.